1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate

Salt selection Physicochemical characterization Solubility enhancement

This 1-(3,4-difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate (CAS 1396877-19-2) delivers a unique steric/electronic environment unattainable by interchanging in-class analogs. The electron-withdrawing 3,4-difluoro pattern modulates piperidine basicity (pKa ~8.0–8.5), optimizing salt formation efficiency and membrane permeability. The oxalate counterion provides superior crystallinity and reduced hygroscopicity compared to hydrochloride forms, ensuring accurate weighing, long-term storage stability, and reproducible biological assay outcomes. Use as a benchmark standard in pharmaceutical salt screening campaigns comparing crystallinity, hygroscopicity, and aqueous solubility across piperidine derivatives. This scaffold enables focused library generation targeting sigma-1/sigma-2 receptors while maintaining structural divergence from D2-active JNJ-37822681, making it an ideal negative control for dopamine D2 selectivity panels. Supplied at ≥95% purity for research use. Request a quote for bulk quantities.

Molecular Formula C24H29F2NO7
Molecular Weight 481.493
CAS No. 1396877-19-2
Cat. No. B2488295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate
CAS1396877-19-2
Molecular FormulaC24H29F2NO7
Molecular Weight481.493
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC(=C(C=C3)F)F)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C22H27F2NO3.C2H2O4/c1-26-19-9-18(10-20(12-19)27-2)15-28-14-16-5-7-25(8-6-16)13-17-3-4-21(23)22(24)11-17;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyPTESJNJUDSGLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine Oxalate (CAS 1396877-19-2) – Chemical Identity and Structural Class


1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate (CAS 1396877-19-2) is a synthetic disubstituted piperidine derivative supplied as an oxalate salt . The free base form (C22H27F2NO3, average mass 391.458 Da) features a piperidine ring N-substituted with a 3,4-difluorobenzyl group and 4-substituted with a [(3,5-dimethoxybenzyl)oxy]methyl moiety . The oxalate salt (C24H29F2NO7, molecular weight 481.493 g/mol) is the commercially available form, typically offered at ≥95% purity for research use . This compound belongs to a broader class of aryloxyalkylpiperidines that have been explored as building blocks and intermediates in medicinal chemistry, particularly for generating focused libraries targeting G-protein-coupled receptors (GPCRs) and ion channels [1].

Why Generic Substitution of 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine Oxalate Is Not Recommended


The specific combination of a 3,4-difluorobenzyl N-substituent and a 4-(((3,5-dimethoxybenzyl)oxy)methyl) group on the piperidine core creates a unique steric and electronic environment that cannot be replicated by simply interchanging in-class analogs [1]. The electron-withdrawing effect of the 3,4-difluoro pattern on the benzyl group significantly modulates the basicity of the piperidine nitrogen (estimated conjugate acid pKa ~8.0–8.5, compared to ~10.5 for unsubstituted N-benzylpiperidine), which in turn affects salt formation efficiency, solubility, and membrane permeability [2]. Furthermore, the oxalate counterion is not arbitrary: salt screening studies across multiple piperidine scaffolds have demonstrated that oxalate salts can provide superior crystallinity and reduced hygroscopicity compared to hydrochloride or free base forms, directly impacting weighing accuracy, long-term storage stability, and reproducibility in biological assays [3]. Procuring a compound with a different substitution pattern or a different salt form risks introducing uncontrolled variability in physicochemical properties that can confound SAR interpretation and assay outcomes.

Quantitative Differentiation Evidence: 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine Oxalate vs. Closest Analogs


Free Base vs. Oxalate Salt: Predicted Aqueous Solubility and Handling Stability

The oxalate salt form of the target compound is anticipated to exhibit significantly higher aqueous solubility and superior solid-state stability compared to the free base, based on consistent findings across multiple piperidine-oxalate systems [1]. In a controlled study of imatinib salts, the oxalate polymorph II demonstrated a 21.2-fold increase in equilibrium solubility in pure water relative to the free base, and a 4.1-fold increase in pH 6.8 buffer [2]. While compound-specific solubility data for CAS 1396877-19-2 have not been published, the general principle that oxalate salt formation enhances solubility of basic piperidine compounds is well established [3]. The free base form (CSID 32040861) has a calculated logP of approximately 4.2 and an intrinsic water solubility estimated at <10 µg/mL, whereas the oxalate salt is expected to achieve aqueous solubility in the 0.5–5 mg/mL range [3].

Salt selection Physicochemical characterization Solubility enhancement

Structural Differentiation from JNJ-37822681: Divergent Pharmacological Profiles Despite Shared Piperidine Core

JNJ-37822681 (N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride, CAS 2108806-02-4) shares the 1-(3,4-difluorobenzyl)piperidine scaffold with the target compound but differs critically in the 4-substituent [1]. JNJ-37822681 is a potent, fast-dissociating dopamine D2 receptor antagonist with a Ki of 158 nM for the D2L receptor, advanced to Phase II clinical trials for schizophrenia [2]. In contrast, the target compound carries a 4-(((3,5-dimethoxybenzyl)oxy)methyl) substituent—a bulky, electron-rich aryl ether moiety that fundamentally alters the pharmacological profile. This substitution pattern is structurally more analogous to sigma receptor ligands and melanin-concentrating hormone (MCH) receptor antagonists than to dopaminergic agents [3]. The target compound should not be considered a D2-active analog of JNJ-37822681; its pharmacological target profile is expected to be distinct, making it a valuable orthogonal probe for selectivity profiling.

Dopamine D2 receptor Structure-activity relationship Lead optimization

Differentiation from N-Unsubstituted Intermediate: The 3,4-Difluorobenzyl Group as a Critical Pharmacophoric Element

4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS 1220020-35-8) is the direct synthetic precursor to the target compound, lacking the 3,4-difluorobenzyl N-substituent . While the precursor is a versatile building block, its utility in biological assays is limited by the presence of a free secondary amine (pKa ~10.5), which renders it predominantly protonated at physiological pH, introducing non-specific electrostatic interactions with phospholipid membranes and serum proteins [1]. N-Alkylation with the 3,4-difluorobenzyl group lowers the conjugate acid pKa by approximately 2 log units (estimated pKa ~8.0–8.5), reducing the fraction of protonated species at pH 7.4 from >99.9% to ~90–95%, thereby improving passive membrane permeability and reducing non-specific binding [2]. The difluorobenzyl group also introduces a distinct UV chromophore (λmax ~270 nm) that facilitates HPLC-UV quantification, whereas the N-unsubstituted intermediate lacks a strong UV handle [1].

Synthetic intermediate Building block Piperidine functionalization

Oxalate Counterion Advantage: Crystallinity, Purity, and Weighing Reproducibility vs. Hydrochloride Salts

The choice of oxalate as the counterion for the target compound provides practical advantages over the more common hydrochloride salt form, particularly for quantitative research applications. In a systematic salt screening study of piperidine-containing compounds, oxalate salts consistently exhibited higher melting points (typically >180 °C vs. 120–160 °C for hydrochlorides), indicative of stronger crystal lattice energy and lower propensity for hygroscopic deliquescence [1]. The oxalate dianion can form robust hydrogen-bonded networks with protonated piperidine nitrogens, resulting in crystalline materials with well-defined morphologies that are easier to handle and weigh accurately [2]. For the target compound, the oxalate salt is reported with a molecular formula of C24H29F2NO7 (1:1 stoichiometry with oxalic acid), whereas hydrochloride salts of related piperidine derivatives frequently exhibit variable hydration states, leading to batch-to-batch variability in effective concentration .

Salt screening Crystallinity Analytical reproducibility

Recommended Application Scenarios for 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine Oxalate (CAS 1396877-19-2)


Sigma Receptor / GPCR Focused Library Synthesis and SAR Expansion

The target compound serves as a key intermediate or scaffold for generating focused libraries targeting sigma-1/sigma-2 receptors and related GPCRs. The 3,4-difluorobenzyl N-substituent combined with the 3,5-dimethoxybenzyl ether 4-substituent places the compound in a chemical space distinct from the 4-fluorobenzylpiperidine p38α MAP kinase inhibitor series. As shown by Glennon et al., piperidines with bulky 4-aryloxyalkyl substituents exhibit sigma receptor affinity independent of D2 activity, making this scaffold suitable for antipsychotic lead generation devoid of dopaminergic side effects [1]. Researchers can use the target compound as a starting point for parallel synthesis by varying the aromatic substitution patterns on either benzyl group while retaining the oxalate salt form for consistent handling.

Physicochemical Property Baseline for Fluorinated Piperidine Salt Screening

The compound's combination of a difluorinated aromatic ring and an oxalate counterion makes it a valuable reference point in pharmaceutical salt screening campaigns. As reviewed by Bastin et al., systematic evaluation of salt forms early in lead optimization is critical for avoiding late-stage developability failures [2]. The target compound can serve as a benchmarking standard for comparing crystallinity, hygroscopicity, and aqueous solubility across a panel of piperidine derivatives with different counterions (hydrochloride, mesylate, tosylate, etc.). Its well-defined 1:1 oxalate stoichiometry and expected high melting point provide a stable physicochemical reference.

Selectivity Profiling Control for D2 Antagonist Lead Series

Given its structural similarity to JNJ-37822681 at the N-substituent but divergence at the 4-position, the target compound can function as an ideal negative control in dopamine D2 receptor selectivity panels. JNJ-37822681 has a D2L Ki of 158 nM and additional Kv7 channel opening activity [3]. A compound sharing the same 1-(3,4-difluorobenzyl)piperidine core but lacking the pyridazinamine pharmacophore is predicted to show substantially weaker D2 binding, allowing researchers to attribute pharmacological effects specifically to the 4-substituent pharmacophore rather than to the N-benzylpiperidine core.

Intermediate for 11C/18F PET Tracer Precursor Development

The 3,4-difluorobenzyl group on the piperidine nitrogen provides a potential site for isotopic labeling. While the target compound contains stable fluorine, the structural framework is amenable to modification for PET tracer development. The oxalate salt form ensures sufficient chemical stability during multi-step radiochemical synthesis, where precise stoichiometry and non-hygroscopic handling are essential for reproducible radiochemical yields [2]. The free secondary amine intermediate (CAS 1220020-35-8) can be functionalized with diverse N-substituents, including those bearing [18F] or [11C] labels, with the target compound serving as the 19F reference standard for characterization.

Quote Request

Request a Quote for 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.